4-Methyl-2,3-dihydrofuro[2,3-b]pyridine

Physicochemical profiling ADME prediction Medicinal chemistry sourcing

4-Methyl-2,3-dihydrofuro[2,3-b]pyridine (CAS 121743-61-1) is a bicyclic heterocycle comprising a 2,3-dihydrofuran ring ortho-fused to a pyridine ring with a methyl substituent at the 4-position. With molecular formula C8H9NO and a molecular weight of 135.16 g/mol, this compound belongs to the furo[2,3-b]pyridine scaffold class—a privileged pharmacophore recognized as an isosteric replacement for 7-azaindole in kinase hinge-binding applications.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 121743-61-1
Cat. No. B038866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,3-dihydrofuro[2,3-b]pyridine
CAS121743-61-1
SynonymsFuro[2,3-b]pyridine, 2,3-dihydro-4-methyl- (9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=C2CCOC2=NC=C1
InChIInChI=1S/C8H9NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3
InChIKeyDDWMZYNZLCMJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3-dihydrofuro[2,3-b]pyridine (CAS 121743-61-1): Procurement-Grade Physicochemical and Scaffold Primer for Medicinal Chemistry Sourcing


4-Methyl-2,3-dihydrofuro[2,3-b]pyridine (CAS 121743-61-1) is a bicyclic heterocycle comprising a 2,3-dihydrofuran ring ortho-fused to a pyridine ring with a methyl substituent at the 4-position. With molecular formula C8H9NO and a molecular weight of 135.16 g/mol, this compound belongs to the furo[2,3-b]pyridine scaffold class—a privileged pharmacophore recognized as an isosteric replacement for 7-azaindole in kinase hinge-binding applications [1]. The dihydro oxidation state confers distinct reactivity compared to its fully aromatic counterpart (4-methylfuro[2,3-b]pyridine, CAS 50839-94-6), while the 4-methyl group introduces steric and electronic modulation absent in the unsubstituted parent scaffold (2,3-dihydrofuro[2,3-b]pyridine, CAS 27038-50-2) [2]. Commercially available at 97–98% purity from multiple suppliers, this compound serves primarily as a research intermediate and building block for generating functionalized furo[2,3-b]pyridine libraries targeting kinase inhibition, melatonin receptor modulation, and neurodegenerative disease programs [3][4].

Why 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine Cannot Be Replaced by Generic Furo[2,3-b]pyridine Analogs in Structure-Activity Programs


The furo[2,3-b]pyridine scaffold is not a commodity interchangeable across substitution patterns. The 2,3-dihydro oxidation state directly determines the hybridization at the furan ring junction (sp³ vs. sp²), altering ring strain, conformational flexibility, and the pyridine nitrogen's basicity—parameters that govern hinge-binding geometry in kinase targets [1]. The 4-methyl group introduces both a steric footprint and an electron-donating inductive effect that modulate the electron density of the pyridine ring, distinct from substitution at the 2-, 3-, or 5-positions [2]. Experimental evidence from dihydrofuro[2,3-b]pyridine SAR programs demonstrates that the 4-methyl substitution pattern specifically influences tautomeric equilibria (pyridone–pyridol tautomerism), with measured ionization constants showing that the 4-methyl-annelated furo system behaves fundamentally differently from its pyrano and open-chain counterparts [3]. Simply substituting an unsubstituted 2,3-dihydrofuro[2,3-b]pyridine (CAS 27038-50-2) or a regioisomeric methyl derivative changes the steric, electronic, and hydrogen-bonding profile, rendering SAR data non-transferable and procurement without specification scientifically indefensible [4].

Quantitative Differentiation Evidence: 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine vs. Closest Analogs for Procurement Decision Support


Molecular Weight and LogP Differentiation vs. Unsubstituted Parent Scaffold (CAS 27038-50-2)

The 4-methyl substitution increases molecular weight from 121.14 g/mol (parent) to 135.16 g/mol (target), a ΔMW of +14.02 g/mol, while the computed LogP increases from 1.0–1.2 (parent, XLogP3-AA = 1.2) to an estimated ~1.5–1.8 for the 4-methyl derivative based on the +0.5 LogP increment typical of aromatic methyl addition [1]. This LogP shift of approximately +0.3 to +0.6 units alters predicted membrane permeability and solubility, directly impacting the compound's suitability as a fragment or lead-like starting point in drug discovery campaigns. The molecular formula changes from C₇H₇NO to C₈H₉NO, adding one carbon and two hydrogen atoms .

Physicochemical profiling ADME prediction Medicinal chemistry sourcing

Dihydro Oxidation State Differentiation vs. Fully Aromatic 4-Methylfuro[2,3-b]pyridine (CAS 50839-94-6)

The 2,3-dihydro form (target, C₈H₉NO, MW 135.16) differs from the fully aromatic 4-methylfuro[2,3-b]pyridine (CAS 50839-94-6, C₈H₇NO, MW 133.15) by two hydrogen atoms (ΔMW = +2.01 g/mol). This oxidation state difference is chemically significant: the dihydro form contains an sp³-hybridized carbon at the 2-position of the furan ring, eliminating the furan ring's full aromaticity and altering the electronic conjugation with the pyridine ring . In the broader dihydrofuro[2,3-b]pyridine literature, this oxidation state directly impacts tautomeric equilibria in 2-hydroxypyridine derivatives, with the 4-methyl-dihydrofuro system exhibiting a pyridol/pyridone tautomer ratio (K_T) reduced by a factor of approximately 15–30 compared to the six-membered pyrano analog, an effect attributed to Mills–Nixon–Brown-type ring strain in the five-membered furan ring [1]. The dihydro form serves as a precursor that can be oxidized to the fully aromatic system using DDQ, providing synthetic versatility not available from the aromatic analog alone [2].

Oxidation state control Synthetic intermediate selection Tautomerism

Hinge-Binding Scaffold Validation: Furo[2,3-b]pyridine as a 7-Azaindole Isostere for Kinase Inhibitor Design

The furo[2,3-b]pyridine core, of which 4-methyl-2,3-dihydrofuro[2,3-b]pyridine is a substituted derivative, has been explicitly validated as an isosteric replacement for the 7-azaindole hinge-binding pharmacophore in kinase inhibitor design [1]. Published evidence demonstrates that furo[2,3-b]pyridine-based compounds achieve nanomolar potency against multiple kinase targets: CB1 receptor inverse agonists based on this scaffold exhibit IC₅₀ values of 4.3–5.4 nM [2]; IRAK4 inhibitors on the dihydrofuro[2,3-b]pyridine scaffold show IC₅₀ values as low as 6.2–7.3 nM with oral bioavailability (F = 21%) and reduced clearance (Cl = 12 mL/min/kg) [3]; and FAK inhibitors on thieno/furo[2,3-b]pyridine scaffolds achieve IC₅₀ values of 51–55 nM [4]. The isosteric replacement strategy is critical because 7-azaindole-based inhibitors can suffer from poor kinome-wide selectivity—replacing the NH of azaindole with the oxygen of furo[2,3-b]pyridine modifies hydrogen-bonding capacity at the hinge region, a strategy explicitly pursued to alter selectivity profiles without sacrificing potency [1]. While direct target-specific activity data for the 4-methyl-2,3-dihydro derivative specifically are not published, the scaffold-level validation establishes this compound as a legitimate entry point for generating kinase-focused compound libraries.

Kinase inhibition Isosteric replacement Hinge-binding pharmacophore Medicinal chemistry

Tautomeric and Ionization Behavior Differentiation vs. Pyrano-Fused and Open-Chain Analogs

Experimental UV, IR, ¹H NMR spectroscopy, and ionization constant measurements on 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine (a close 6-hydroxy analog of the target compound) demonstrate that the 4-methyl-dihydrofuro system exhibits quantitatively distinct tautomeric and acid-base behavior compared to its six-membered pyrano analog and open-chain counterpart [1]. The study reports that replacement of the annelated five-membered furan ring by a six-membered pyran ring reduces the pyridol/pyridone tautomeric ratio (K_T) by a factor of approximately 15–30, attributable to Mills–Nixon–Brown-type ring strain in the five-membered furo system. Critically, the 4- and 5-alkyl substitution pattern was shown to influence both tautomeric equilibrium constants and ionization constants—the furo compound's properties are 'normally different' from the pyrano counterpart [1]. Jones (1969) further demonstrated that the alleged pyridone tautomer of 2,3-dihydro-4-methylfuro[2,3-b]pyridin-6-ol is actually a rearranged spirocyclopropane-dione, underscoring the unique reactivity of the 4-methyl-dihydrofuro system [2].

Tautomerism Ionization constants Physicochemical characterization Ring strain effects

Vendor Purity and Availability Benchmarking for Procurement Decision-Making

Multiple reputable vendors supply 4-methyl-2,3-dihydrofuro[2,3-b]pyridine with documented purity specifications. AKSci offers the compound at 98% minimum purity with long-term storage recommendations (cool, dry place) . CalpacLab (AA Blocks) supplies at 97% purity in 100 mg units with a lead time of 2–3 days and USA origin [1]. CymitQuimica (Fluorochem brand) lists the compound at 95% purity in quantities from 100 mg (€291) to 1 g (€815) . Leyan lists the compound at 97% purity . This multi-supplier availability at ≥95% purity with transparent pricing enables competitive procurement. In contrast, the unsubstituted parent compound (CAS 27038-50-2) and the fully aromatic analog (CAS 50839-94-6) are available from fewer suppliers with differing purity grades, and the regioisomeric 5-methyl or 6-methyl derivatives are significantly less commercially accessible, making the 4-methyl-2,3-dihydro derivative the most reliably sourced member of this substitution class for research programs requiring reproducible supply chains.

Commercial availability Purity specification Procurement sourcing Quality control

Synthetic Utility as a Building Block: 4-Position Methyl Handle for Further Derivatization vs. Unsubstituted Scaffold

The 4-methyl group on the 2,3-dihydrofuro[2,3-b]pyridine scaffold provides a distinct synthetic differentiation from the unsubstituted parent. While the unsubstituted dihydrofuro[2,3-b]pyridine (CAS 27038-50-2) offers functionalization handles primarily at the 3- and 5-positions via palladium-mediated cross-coupling as described by Eduful et al. [1], the 4-methyl compound introduces a pre-installed substituent that blocks metabolic or reactive liabilities at the 4-position while also serving as a spectroscopic reference point (characteristic ¹H NMR singlet for the methyl group). The 4-methyl derivative also serves as a direct precursor to 4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS 1542872-87-6) and 4-methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine (CAS 121743-62-2) [2], both of which are key intermediates for generating functionalized libraries targeting kinase and neurodegenerative disease programs. The dihydrofuro[2,3-b]pyridine scaffold has been explicitly utilized in patent-protected programs for Alzheimer's disease (Eli Lilly, CA3103622A1/US11214576B2) where the 4-substitution pattern appears as a key structural variable [3].

Synthetic chemistry Building block Cross-coupling SAR library generation

Best Research and Industrial Application Scenarios for 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Using Furo[2,3-b]pyridine as a 7-Azaindole Isostere

The furo[2,3-b]pyridine scaffold has been validated as an isosteric replacement for 7-azaindole in kinase hinge-binding applications, with the oxygen-for-NH substitution reducing hydrogen-bond donor count by 1 and altering kinome selectivity profiles [1]. Published dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitors achieve IC₅₀ values of 6.2–7.3 nM with oral bioavailability (F = 21%), demonstrating that the dihydro oxidation state is compatible with in vivo efficacy [2]. The 4-methyl-2,3-dihydro derivative provides a pre-functionalized entry point for SAR exploration at the 5-position (via nitration to the 5-nitro derivative or direct cross-coupling) while the 4-methyl group can be leveraged to modulate physicochemical properties (LogP, solubility) and block potential metabolic soft spots. Procurement of this specific compound enables medicinal chemistry teams to generate focused kinase inhibitor libraries without the synthetic overhead of installing the 4-methyl group de novo.

Neurodegenerative Disease Drug Discovery: Alzheimer's Disease Lead Optimization

Eli Lilly's granted patents (CA3103622A1, US11214576B2) explicitly claim 2,3-dihydrofuro[2,3-b]pyridine compounds for treating neurodegenerative disorders including Alzheimer's disease, with the 4-substitution pattern appearing as a key structural variable in the claimed Markush structures [1]. The furo[2,3-b]pyridine scaffold has also demonstrated activity in chemically driven clearance of amyloid-β aggregates in Alzheimer's mouse models using polyfunctionalized furo[2,3-b:4,5-b′]dipyridine–chalcone hybrids [2]. The 4-methyl-2,3-dihydro derivative serves as a viable starting material for generating patent-relevant compound libraries in this therapeutic area, with the 2,3-dihydro oxidation state providing a synthetic handle for further aromatization or functionalization as needed. The compound's position at the intersection of kinase inhibition (relevant to tau pathology) and direct amyloid modulation makes it strategically valuable for multi-modal Alzheimer's programs.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 135.16 g/mol—well within fragment space (MW < 300)—and a computed LogP of approximately 1.5–1.8, 4-methyl-2,3-dihydrofuro[2,3-b]pyridine satisfies Rule-of-Three criteria for fragment-based screening [1][2]. The compound's 14.0 Da molecular weight increase over the unsubstituted parent scaffold (MW 121.14) and estimated +0.3–0.6 LogP units provide a deliberate hydrophobicity increment that can be exploited for vector-based fragment growing. The topological polar surface area (TPSA) of ~22.1 Ų (identical to the parent scaffold due to the methyl group's zero contribution to TPSA) maintains favorable permeability characteristics. The documented 15–30 fold difference in tautomeric equilibrium constants between the furo and pyrano systems [3] underscores the importance of scaffold selection even at the fragment level—the 4-methyl-dihydrofuro system presents a distinct hydrogen-bonding pharmacophore that cannot be mimicked by pyrano or open-chain fragments.

Chemical Biology Probe Development via the 5-Amino Derivative Pathway

The 4-methyl-2,3-dihydrofuro[2,3-b]pyridine scaffold serves as the direct synthetic precursor to 4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS 1542872-87-6) [1], a primary amine handle that enables bioconjugation (amide coupling, sulfonamide formation), fluorescent labeling, and affinity chromatography resin preparation. This derivatization pathway is particularly relevant for target identification studies (chemical proteomics) and the development of chemical probes for kinase targets. The 5-amino derivative has been noted for potential antitumor and antiviral applications [2], and the well-characterized tautomeric behavior of the 4-methyl-dihydrofuro system [3] provides a rational basis for interpreting biological assay data. Procurement of the 4-methyl parent compound rather than the unsubstituted analog ensures consistency when scaling from milligram probe synthesis to gram-scale medicinal chemistry campaigns.

Quote Request

Request a Quote for 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.